2-Formyl-4-(4-methylsulfonylphenyl)phenol
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Overview
Description
2-Formyl-4-(4-methylsulfonylphenyl)phenol is a versatile chemical compound with a unique structure that enables diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its potential biological activities and is often used in scientific research to explore new possibilities and discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for 2-Formyl-4-(4-methylsulfonylphenyl)phenol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological activities and improved chemical properties.
Scientific Research Applications
2-Formyl-4-(4-methylsulfonylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interact with other biological targets to exert its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Formyl-4-(4-methylsulfonylphenyl)phenol include other phenol derivatives with formyl and methylsulfonyl groups, such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s versatility and potential for diverse applications make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROGDHKVWLMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602525 |
Source
|
Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893741-31-6 |
Source
|
Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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